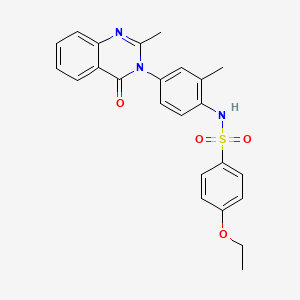

4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-4-31-19-10-12-20(13-11-19)32(29,30)26-22-14-9-18(15-16(22)2)27-17(3)25-23-8-6-5-7-21(23)24(27)28/h5-15,26H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAARXIFWAPWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that belongs to the quinazoline class, known for its diverse biological activities. This compound features an ethoxy group and a sulfonamide moiety, which contribute to its pharmacological potential. The molecular formula is C23H24N3O4S, with a molecular weight of approximately 435.5 g/mol. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinazoline core : This involves cyclization reactions that create the quinazoline structure.

- Substitution reactions : The introduction of the ethoxy and sulfonamide groups occurs through nucleophilic substitutions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds within the quinazoline class exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can act as inhibitors of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| 4-amino-N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide | Anticancer | 2.49 |

| 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | Anticancer | 0.23 |

COX Inhibition

The compound has been evaluated for its COX-2 inhibitory activity, which is relevant in anti-inflammatory therapies. In one study, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. The selectivity for COX-2 over COX-1 is crucial to minimize gastrointestinal side effects commonly associated with non-selective NSAIDs.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have shown promising antimicrobial properties. These compounds can inhibit bacterial growth through various mechanisms, including interference with bacterial DNA synthesis and protein function.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in folate synthesis in bacteria.

- Receptor Binding : Quinazoline derivatives often interact with growth factor receptors (e.g., EGFR), blocking downstream signaling pathways that promote tumor growth.

- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Several studies have highlighted the therapeutic potential of quinazoline derivatives:

- Study on Anticancer Activity : A research team synthesized various quinazoline derivatives and evaluated their cytotoxic effects on breast and lung cancer cell lines. One notable derivative showed an IC50 value of 0.096 µM against EGFR, indicating potent anticancer properties.

- COX Inhibition Research : Another study focused on the synthesis and evaluation of COX inhibitors derived from quinazoline structures. The findings revealed high selectivity for COX-2 over COX-1, suggesting potential for developing safer anti-inflammatory drugs.

科学研究应用

Antimicrobial Activity

Quinazoline derivatives, including this compound, have demonstrated significant antimicrobial properties. The sulfonamide group plays a crucial role in inhibiting bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has shown that quinazoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to 4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis .

Cardiovascular Effects

Some studies suggest that sulfonamide derivatives may influence cardiovascular parameters such as perfusion pressure and coronary resistance. Related compounds have shown the ability to decrease perfusion pressure in isolated heart models, indicating potential therapeutic applications for cardiovascular health .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that may include:

- Formation of the quinazoline core.

- Introduction of the ethoxy group.

- Attachment of the sulfonamide moiety.

Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies indicate that the compound may effectively bind to enzymes critical for cellular processes in pathogens and cancer cells, influencing cellular signaling pathways involved in growth and proliferation .

Data Summary Table

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Ethoxy group, Sulfonamide moiety | Antimicrobial, Anticancer |

| 4-Amino-N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide | Bromine substitution | Antimicrobial |

| 4-Methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | Methyl substitution | Anticancer |

Case Studies

Several experimental studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : In vitro studies revealed varying degrees of antimicrobial activity against different bacterial strains, emphasizing the importance of the ethoxy and sulfonamide groups .

- Cancer Cell Line Studies : Assays involving various cancer cell lines demonstrated promising results in inhibiting cell growth and inducing apoptosis through specific enzyme inhibition .

- Cardiovascular Studies : The impact on perfusion pressure was evaluated using isolated rat heart models, where certain sulfonamide derivatives showed significant reductions in coronary resistance .

化学反应分析

Nucleophilic Substitution (SN2)

-

Key Reactants :

-

Nucleophile : Thiol group (-SH) from the quinazolinone intermediate.

-

Electrophilic Center : Chlorine atom in 2-chloro-N-substituted acetamide.

-

-

Role of Base : K₂CO₃ deprotonates the thiol group (-SH → -S⁻), enhancing its nucleophilicity .

| Parameter | Details |

|---|---|

| Solvent | Dry acetone |

| Base | Anhydrous K₂CO₃ (1.38 g/0.01 mol) |

| Temperature | Room temperature |

| Reaction Time | 12–18 hours |

| Purification | Crystallization from ethanol |

Reaction Monitoring and Purification

-

Analytical Techniques :

Critical Functional Groups

-

Sulfonamide Moiety (-SO₂NH) : Enhances solubility and biological activity .

-

Quinazolinone Core : Known for anticancer and antimicrobial properties .

Modification Trends

-

Iodoquinazolinone Derivatives : Incorporation of iodine atoms improves radiomodulatory effects .

-

Acetamide Pharmacophores : Variations in N-substituents (e.g., pyrazin-2-yl) optimize activity (e.g., compound 14 showed potent AChE inhibition) .

Biological Activity

准备方法

Molecular Architecture

The target compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety linked to a para-substituted phenyl ring bearing methyl and benzenesulfonamide groups, with an ethoxy group on the sulfonamide-associated benzene. Its IUPAC name, 4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide, reflects this topology.

Retrosynthetic Disconnections

Retrosynthetic breakdown suggests three primary fragments:

- Quinazolinone core : Derived from anthranilic acid or its derivatives via cyclocondensation.

- Sulfonamide bridge : Introduced via sulfonyl chloride-amine coupling.

- Ethoxybenzene unit : Installed through nucleophilic aromatic substitution or alkoxylation.

Synthesis of the Quinazolinone Core

Cyclocondensation of Anthranilic Acid Derivatives

The 2-methyl-4-oxoquinazolin-3(4H)-yl group is typically synthesized via cyclization of methyl-substituted anthranilamides. For example, heating 2-methylanthranilic acid with acetamide in polyphosphoric acid (PPA) at 120°C for 6 hours yields 2-methyl-4(3H)-quinazolinone.

Reaction Conditions :

Alternative Routes Using Isatoic Anhydride

Isatoic anhydride reacts with primary amines to form quinazolinones. For instance, treatment with methylamine in DMF at 80°C produces 2-methyl-4(3H)-quinazolinone, though yields are lower (~50%) compared to anthranilic acid routes.

Installation of the Ethoxy Group

Alkoxylation of Phenol Precursors

The ethoxy substituent is introduced early in the synthesis to avoid side reactions during quinazolinone formation. 4-Hydroxybenzenesulfonamide is treated with ethyl bromide in the presence of K₂CO₃ in DMF at 60°C.

Reaction Table :

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl bromide | DMF | K₂CO₃ | 60°C | 8 h | 70% |

| Diethyl sulfate | Acetone | NaOH | 50°C | 6 h | 65% |

Direct Electrophilic Substitution

Electron-rich benzene rings allow direct ethoxylation using EtONa/CuI catalysis, though this method is less common due to competing sulfonamide deprotonation.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity, with t₃.2 minutes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Anthranilic acid | High yield, scalable | Requires corrosive PPA | 70% |

| Isatoic anhydride | Mild conditions | Lower yield | 50% |

| Direct alkoxylation | Early-stage functionalization | Risk of over-alkylation | 65% |

常见问题

Basic Research Questions

What synthetic strategies are commonly employed to synthesize 4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

The compound is synthesized via coupling reactions between anthranilic acid derivatives and isothiocyanato-benzenesulfonamide intermediates. A typical protocol involves refluxing anthranilic acid (e.g., 2-amino-4,5-dimethylbenzoic acid) with 3-isothiocyanato-benzenesulfonamide in alcohol, followed by purification via recrystallization. Yield optimization (e.g., 68% for compound 3l) is achieved by controlling reaction time and solvent selection .

How is the compound characterized post-synthesis?

Post-synthesis characterization includes:

- NMR spectroscopy : and NMR (e.g., δ 2.85 ppm for methyl groups in compound 3l) to confirm substituent positions .

- Mass spectrometry : ESI-negative mode to identify molecular ions (e.g., m/z 360.0 [M − H]) .

- Elemental analysis : To verify purity and stoichiometry .

What biological activities are reported for structurally related sulfonamide-quinazoline hybrids?

Analogous compounds exhibit anticancer activity via kinase inhibition or apoptosis induction. For example, 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives show IC values in the micromolar range against breast cancer cell lines (MCF-7). Biological evaluation typically involves in vitro cytotoxicity assays (e.g., MTT) and molecular docking to predict target binding .

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Reflux in ethanol (80–90°C) balances reaction rate and side-product formation .

- Catalyst use : Acidic/basic catalysts (e.g., HSO) are tested empirically.

Yield optimization studies should compare time-course data and purity metrics (TLC R values) across conditions .

How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or compound stability. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Stability studies : Monitor compound degradation via HPLC under physiological conditions (pH 7.4, 37°C) .

- Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) .

What structural modifications enhance target selectivity in sulfonamide-quinazoline derivatives?

Modifications focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the benzene ring improves metabolic stability and lipophilicity .

- Heterocyclic extensions : Adding morpholine or pyrimidine rings (e.g., compound 14 in ) enhances binding to ATP pockets in kinases .

Structure-activity relationship (SAR) studies use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets .

What methodologies are used to determine the mechanism of action for this compound?

Advanced approaches include:

- Enzyme inhibition assays : Measure IC against purified targets (e.g., carbonic anhydrase IX) using fluorometric or colorimetric substrates .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated cells .

- Protein binding studies : Surface plasmon resonance (SPR) or ITC to quantify binding affinity (K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。